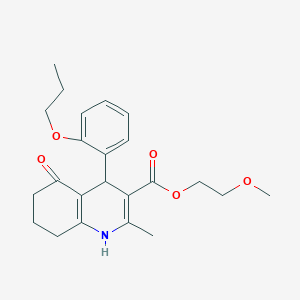

2-Methoxyethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-Methoxyethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) family, a class of nitrogen-containing heterocycles with demonstrated biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Its structure features a hexahydroquinoline core substituted with a 2-propoxyphenyl group at position 4 and a 2-methoxyethyl ester at position 3.

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-4-12-28-19-11-6-5-8-16(19)21-20(23(26)29-14-13-27-3)15(2)24-17-9-7-10-18(25)22(17)21/h5-6,8,11,21,24H,4,7,9-10,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIXVEQLBBALQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its efficacy and applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 381.5 g/mol |

| IUPAC Name | Prop-2-enyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| SMILES Notation | CCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCC=C)C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential metabolic enzymes. For instance:

- Tested Microorganisms : Staphylococcus aureus and Escherichia coli showed susceptibility to this compound in vitro.

Anticancer Properties

The compound has shown promise in inducing apoptosis in various cancer cell lines. Its mechanism involves:

- Activation of Signaling Pathways : It activates p53 and caspase pathways leading to programmed cell death.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models of inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : It acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes leading to increased permeability.

- Signal Transduction Modulation : Alters pathways associated with cell survival and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound compared to similar derivatives, a comparative analysis is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Membrane disruption; apoptosis induction |

| Ethyl 2-methyl-5-oxo-4-(phenyl)-1,4,5,6,7,8-Hexahydroquinoline-3-carboxylate | Moderate | Moderate | Enzyme inhibition |

| Propan-2-yl 2-methyl-5-oxo-4-(naphthalenyl)-1,4,5,6,7,8-Hexahydroquinoline-3-carboxylate | Yes | Low | Membrane disruption |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, highlighting key differences in substituents, molecular weights, and reported biological activities.

*Calculated based on molecular formula (C27H32N2O6).

Key Observations:

Ester Group Influence :

- The 2-methoxyethyl ester in the target compound offers intermediate lipophilicity compared to ethyl (less lipophilic) and isopropoxyethyl (more lipophilic) esters. This balance may optimize bioavailability .

- Methyl esters (e.g., ) exhibit lower molecular weights but reduced metabolic stability due to faster esterase cleavage.

Hydroxyl groups (e.g., ) improve aqueous solubility but may reduce oral bioavailability due to increased polarity. Halogen substituents (e.g., chloro in ) can enhance binding affinity to hydrophobic enzyme pockets.

Physicochemical and Crystallographic Properties

- Crystal Packing: Analogues like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-...-carboxylate crystallize in monoclinic systems (space group P21/c) with N–H···O hydrogen bonds stabilizing the lattice . The target compound likely adopts similar packing, given its ester and aromatic substituents. Puckering parameters (Cremer-Pople analysis ) for the hexahydroquinoline ring in related compounds show chair conformations, critical for maintaining planar geometry in biological interactions .

Hydrogen Bonding :

- Compounds with hydroxyl or methoxy groups exhibit stronger intermolecular hydrogen bonds (e.g., O–H···O in ), influencing solubility and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.